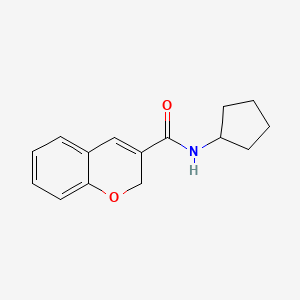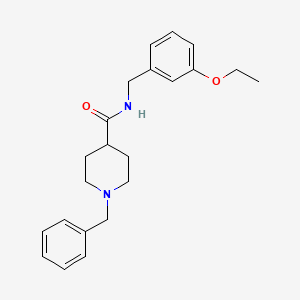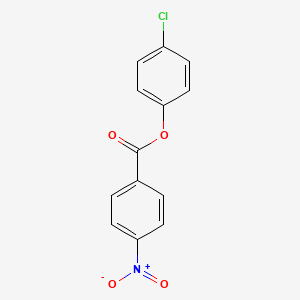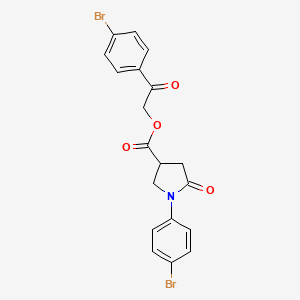
N-cyclopentyl-2H-chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopentyl-2H-chromene-3-carboxamide, also known by its chemical formula C₁₆H₁₇NO₄, belongs to the class of chromene derivatives. It features a fused chromene ring system with a cyclopentyl substituent at the 3-position and a carboxamide group at the 2-position. This compound exhibits interesting pharmacological properties and has found applications in various fields.
Preparation Methods
Synthetic Routes::
Intramolecular Cyclization:
Industrial Production:
Chemical Reactions Analysis
N-cyclopentyl-2H-chromene-3-carboxamide undergoes several types of reactions:
Oxidation: It can be oxidized to form various derivatives.
Reduction: Reduction of the carbonyl group may yield corresponding alcohols.
Substitution: The carboxamide group can undergo nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles (e.g., amines, alkoxides) in polar solvents.
- Oxidation: Corresponding carboxylic acids or esters.
- Reduction: Alcohols.
- Substitution: Various amides or substituted derivatives.
Scientific Research Applications
N-cyclopentyl-2H-chromene-3-carboxamide has been studied extensively for its diverse applications:
Medicine: It exhibits potential as an anti-inflammatory, antitumor, or antimicrobial agent.
Chemistry: Researchers explore its reactivity and use it as a building block for more complex molecules.
Biology: Investigations into its biological activity, including interactions with cellular targets.
Industry: Possible applications in drug development, agrochemicals, or materials science.
Mechanism of Action
The precise mechanism of action remains an active area of research. it likely involves interactions with specific molecular targets or signaling pathways. Further studies are needed to elucidate these mechanisms fully.
Comparison with Similar Compounds
N-cyclopentyl-2H-chromene-3-carboxamide stands out due to its unique structural features. While there are related chromene derivatives, this compound’s specific substituents and functional groups contribute to its distinct properties.
Properties
Molecular Formula |
C15H17NO2 |
|---|---|
Molecular Weight |
243.30 g/mol |
IUPAC Name |
N-cyclopentyl-2H-chromene-3-carboxamide |
InChI |
InChI=1S/C15H17NO2/c17-15(16-13-6-2-3-7-13)12-9-11-5-1-4-8-14(11)18-10-12/h1,4-5,8-9,13H,2-3,6-7,10H2,(H,16,17) |
InChI Key |
NPJCPLWKVXYUTE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=CC3=CC=CC=C3OC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2'-[(9-oxo-9H-fluorene-2,7-diyl)bis(sulfonylimino)]bis[4-(methylsulfanyl)butanoate]](/img/structure/B11112400.png)

![N-{2-[(2E)-2-(2,5-dimethoxybenzylidene)hydrazinyl]-2-oxo-1-phenylethyl}benzamide](/img/structure/B11112414.png)

![N-[2-(4-chlorophenyl)-2-(morpholin-4-yl)ethyl]-4-fluorobenzamide](/img/structure/B11112425.png)
![N'-[(E)-(2-nitrophenyl)methylidene]-2-[4-(pentyloxy)phenoxy]propanehydrazide](/img/structure/B11112426.png)
![N-{1-[(3,4-Dimethoxyphenyl)formohydrazido]-3-methyl-1-oxobutan-2-YL}-2-(4-methoxybenzamido)benzamide](/img/structure/B11112429.png)

![4-{[(4-methylpiperazin-1-yl)sulfonyl]methyl}-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B11112440.png)
![N,N-diethyl-4-[(E)-(2,4,7-trinitro-9H-fluoren-9-ylidene)methyl]aniline](/img/structure/B11112445.png)
![Methyl 2-[[(4-butylphenyl)sulfonyl]amino]-4,5-dimethoxybenzoate](/img/structure/B11112451.png)
![4-{[(2-fluorophenyl)(methylsulfonyl)amino]methyl}-N-(1-methylpiperidin-4-yl)benzamide](/img/structure/B11112465.png)
![3-ethyl-2-[(1E,3Z)-3-(3-ethyl-1,3-thiazolidin-2-ylidene)prop-1-en-1-yl]-4,5-dihydro-1,3-thiazol-3-ium](/img/structure/B11112466.png)

